2-Cyano-5-méthylthiazolecarboxylate

Vue d'ensemble

Description

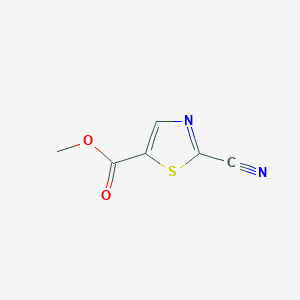

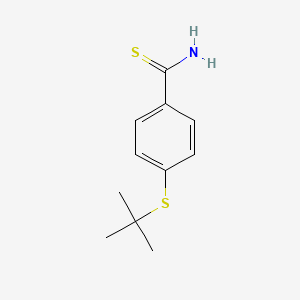

“Methyl 2-cyanothiazole-5-carboxylate” is a chemical compound with the molecular formula C6H4N2O2S . It is used as a building block in heterocyclic chemistry .

Synthesis Analysis

The synthesis of “Methyl 2-cyanothiazole-5-carboxylate” and its derivatives is a topic of ongoing research. One paper discusses the synthesis of a series of novel ethyl (Z)-2-cyano-3-[(4-methyl-5-{2-[(Z)-1-arylethylidene]hydrazine-1-carbonyl}thiazol-2-yl)amino]-3-(methylthio)acrylate derivatives through a four-step method .Molecular Structure Analysis

“Methyl 2-cyanothiazole-5-carboxylate” has a molecular weight of 168.17 . The structure of this compound is planar due to the sp2 hybridization of the carbon and oxygen atoms in the carbonyl group .Chemical Reactions Analysis

The chemical reactivity of “Methyl 2-cyanothiazole-5-carboxylate” and its derivatives is an area of active research. One study discusses the cyanoacetylation of amines and their synthetic uses in the formation of biologically active compounds .Physical And Chemical Properties Analysis

“Methyl 2-cyanothiazole-5-carboxylate” is a heterocyclic compound. Heterocyclic compounds like this often have unique properties that make them useful in the pharmaceutical industry .Applications De Recherche Scientifique

Applications antimicrobiennes

2-Cyano-5-méthylthiazolecarboxylate: est utilisé dans la synthèse de composés présentant des propriétés antimicrobiennes significatives. La recherche indique que les dérivés de 2-aminothiazoles, qui peuvent être synthétisés à partir de composés thiazoliques apparentés, présentent des activités antibactériennes et antifongiques puissantes . Ces composés sont particulièrement efficaces contre les souches de bactéries et de champignons multirésistantes, ce qui en fait des outils précieux pour le développement de nouveaux agents antimicrobiens.

Recherche pharmaceutique

En recherche pharmaceutique, This compound sert de brique de construction pour la création de diverses molécules bioactives. Ses dérivés sont étudiés pour leurs rôles thérapeutiques, notamment en tant qu’agents anti-VIH, antioxydants, antitumoraux, anthelminthiques, anti-inflammatoires et analgésiques . La polyvalence du composé dans la synthèse d’analogues hétérocycliques divers en fait un contributeur important à la chimie médicinale.

Recherche en biochimie

En recherche en biochimie, This compound est précieux pour étudier les interactions enzymatiques et les voies biochimiques. Ses dérivés peuvent agir comme des inhibiteurs ou des activateurs enzymatiques, contribuant à élucider les mécanismes d’action de divers processus biochimiques .

Applications agricoles

Les dérivés de thiazoles, apparentés à This compound, ont été étudiés pour leur utilisation potentielle en agriculture. Ils peuvent être incorporés dans des nanopesticides pour améliorer la distribution et l’efficacité des produits chimiques agricoles, réduire l’impact environnemental et améliorer les rendements des cultures . En outre, ils peuvent contribuer à la santé des sols et à la productivité agricole en agissant comme biostimulants ou bioaméliorants .

Méthodes analytiques

This compound: est utilisé en chimie analytique comme étalon de référence pour diverses procédures de test et d’étalonnage. Sa structure et ses propriétés bien définies le rendent adapté aux étalons de référence de haute qualité dans les méthodes analytiques précises .

Utilisations industrielles

Les applications industrielles de This compound incluent son utilisation comme intermédiaire dans la synthèse d’entités chimiques plus complexes. Son rôle dans la création de composés pour les procédés industriels, tels que les catalyseurs, les colorants et les accélérateurs de réactions chimiques, est important en raison de la réactivité et de la stabilité du cycle thiazole .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biological pathways, but the exact mechanisms and downstream effects are subject to ongoing research .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

Methyl 2-cyanothiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall metabolic flux within cells .

Cellular Effects

Methyl 2-cyanothiazole-5-carboxylate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its impact on cell signaling pathways can affect various cellular functions, including cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-cyanothiazole-5-carboxylate involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s structure allows it to interact with various biomolecules, making it a versatile agent in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-cyanothiazole-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its stability can vary depending on the experimental conditions, and its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of Methyl 2-cyanothiazole-5-carboxylate in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects is crucial for its potential therapeutic applications .

Metabolic Pathways

Methyl 2-cyanothiazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .

Transport and Distribution

The transport and distribution of Methyl 2-cyanothiazole-5-carboxylate within cells and tissues are essential for its biological activity. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular processes .

Subcellular Localization

Methyl 2-cyanothiazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within cells. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

methyl 2-cyano-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQVJJSVVGSALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288815 | |

| Record name | Methyl 2-cyano-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211541-45-5 | |

| Record name | Methyl 2-cyano-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyano-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)

![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)

![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)

![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)